molecular formula C17H25BrN2O3 B1408869 Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate CAS No. 339152-01-1

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate

Cat. No.: B1408869
CAS No.: 339152-01-1
M. Wt: 385.3 g/mol
InChI Key: HSUOQHKIAOWTSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-bromo-5-methoxybenzyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the benzyl substituent provides a steric and electronic profile that may influence biological activity or material properties.

Properties

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)12-13-11-14(22-4)5-6-15(13)18/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOQHKIAOWTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Boc-Protected Piperazine with 2-Bromo-5-Methoxybenzyl Halide

This is the most common route, where the key step is the nucleophilic substitution of a benzyl halide by the secondary amine of Boc-protected piperazine.

Typical procedure:

  • Starting materials: tert-butyl piperazine-1-carboxylate and 2-bromo-5-methoxybenzyl bromide or chloride.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.
  • Temperature: Mild heating (60–100 °C) for several hours (12–24 h).
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

Example from literature:

Parameter Details
Reaction time 16.5 hours
Temperature Reflux (approx. 80–100 °C)
Base Potassium carbonate
Solvent Ethanol/water mixture
Yield 84%
Workup Cooling, filtration, washing with aqueous ethanol and water, vacuum drying
Characterization 1H NMR, Mass spectrometry

This method ensures selective alkylation at the free nitrogen of the Boc-protected piperazine with high yield and purity.

Alternative Alkylation Using Cesium Fluoride and DMA

A variation involves using cesium fluoride (CsF) as the base in N,N-dimethylacetamide (DMA) solvent:

  • Reagents: tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate and 2-bromo-5-methoxybenzyl equivalent.
  • Conditions: Heating at 85 °C for 12–18 hours.
  • Yield: Moderate (58–60%).
  • Purification: Column chromatography using methanol/dichloromethane mixtures.

This method is effective for substrates sensitive to harsher conditions and provides an alternative to potassium carbonate base systems.

Protection and Deprotection Steps

  • The Boc group is introduced typically by reacting piperazine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
  • After alkylation, the Boc group can be retained for further synthetic transformations or removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is required.

Detailed Reaction Data Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 tert-butyl piperazine-1-carboxylate + 2-bromo-5-methoxybenzyl bromide + K2CO3 Ethanol/water Reflux 16.5 h 84 Inert atmosphere, filtration and washing
2 tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate + CsF + 2-bromo-5-methoxybenzyl equivalent N,N-Dimethylacetamide 85 °C 12–18 h 58–60 Column chromatography purification
3 Boc protection of piperazine with (Boc)2O Dichloromethane RT 2–4 h >90 Standard protection step

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic signals include tert-butyl singlet at ~1.4 ppm (9H), aromatic protons between 6.5–7.5 ppm, and methoxy singlet at ~3.9 ppm.
  • Mass Spectrometry: Molecular ion peak corresponding to [M+H]+ at m/z 385.3 consistent with the molecular formula C17H25BrN2O3.
  • Melting Point: Reported melting points around 120–130 °C depending on purity and polymorph.
  • Purity: Confirmed by chromatographic methods such as HPLC and TLC.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the piperazine ring can undergo reduction reactions to form different hydrogenated derivatives.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products:

  • Substituted benzyl derivatives.
  • Oxidized products like aldehydes and carboxylic acids.
  • Reduced piperazine derivatives.
  • Free amine after deprotection.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate typically involves several key steps:

  • Formation of the Piperazine Ring : The reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Benzyl Group : Nucleophilic substitution with benzyl halides.
  • Bromination and Methoxylation : Using bromine and methanol under catalytic conditions.
  • Protection with Tert-butyl Carbamate : Utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Medicinal Chemistry

This compound has garnered attention for its potential in drug development due to its piperazine core, which is prevalent in many pharmaceutical agents. The compound is being investigated for:

  • Neurotransmitter Receptor Modulation : The piperazine structure allows interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes, affecting critical metabolic pathways essential for cellular function.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing complex organic molecules and various piperazine derivatives. Its unique structural features make it a valuable building block in the preparation of specialty chemicals.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, contributing to the development of bioactive compounds that enhance agricultural productivity.

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : Derivatives related to this compound have demonstrated efficacy against multidrug-resistant bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity towards certain biological targets. The piperazine ring can interact with various molecular targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine derivatives, focusing on substituent effects, synthetic methodologies, and functional applications.

Substituent-Driven Functional Diversity

Table 1: Structural and Functional Comparison
Compound Name (Reference) Substituent on Piperazine Key Functional Groups Synthesis Highlights Applications
Target Compound 2-Bromo-5-methoxybenzyl Bromo, Methoxy, Benzyl Not explicitly described (inferred: alkylation of Boc-piperazine with benzyl halide) Likely intermediate for pharmaceuticals or agrochemicals
tert-butyl-4-(2-bromo-5-methoxybenzoyl)piperazine-1-carboxylate 2-Bromo-5-methoxybenzoyl Bromo, Methoxy, Benzoyl Benzoyl chloride coupling with Boc-piperazine using DIPEA/CH₂Cl₂ (99% yield) Anticancer agent (in vitro screening)
tert-butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate 4-Methylphenyl carbamoyl Carbamoyl, Methyl Isocyanate-amine coupling in DMF (room temperature) Carbon steel corrosion inhibitor in HCl
tert-butyl 4-(5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)phenylpiperazine-1-carboxylate Pyrimidinyl-phenyl Chloro, Sulfonyl, Pyrimidine Buchwald-Hartwig coupling with Pd catalysts Bruton’s tyrosine kinase (BTK) inhibitor
tert-butyl 4-(2-chloro-5-methoxypyrimidin-4-yl)piperazine-1-carboxylate Chloro-methoxypyrimidinyl Chloro, Methoxy, Pyrimidine Nucleophilic substitution with Boc-piperazine (90% yield) Kinase inhibitor (BMPR2-selective)

Structure-Activity Relationship (SAR) Insights

  • Steric Considerations : The benzyl group’s methylene spacer (vs. benzoyl’s direct carbonyl linkage) may reduce conformational rigidity, affecting binding specificity.

Biological Activity

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a tert-butyl carbamate group and a brominated methoxybenzyl moiety. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈BrN₂O₂
  • Molecular Weight : 385.3 g/mol
  • CAS Number : 339152-01-1

Synthesis Overview :
The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
  • Introduction of the Benzyl Group : Nucleophilic substitution with a benzyl halide.
  • Bromination and Methoxylation : Using bromine and methanol.
  • Protection with Tert-butyl Carbamate : Utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of bromine and methoxy groups enhances its binding affinity, potentially influencing:

  • Neurotransmitter Receptor Modulation : The piperazine ring structure allows for interaction with neurotransmitter receptors, which may affect mood and cognitive functions.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways crucial for cellular function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Cancer Research

In cancer research, related compounds have demonstrated selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures exhibited IC₅₀ values in the nanomolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects while sparing normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological ActivityMIC/IC₅₀ Values
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylateStructureAntimicrobialMIC = 6 μg/mL
Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylateStructureAnticancerIC₅₀ = 0.126 μM
Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylateStructureAntiviralIC₅₀ = 0.5 μM

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A widely used approach is nucleophilic substitution between a brominated aromatic precursor (e.g., 2-bromo-5-methoxybenzyl bromide) and tert-butyl piperazine-1-carboxylate under reflux in polar aprotic solvents like 1,4-dioxane or THF. Potassium carbonate is often employed as a base to deprotonate the piperazine nitrogen, facilitating alkylation. For example, yields of 80–98% are achieved under reflux (80–100°C) with 1.2–1.5 equivalents of the aryl halide . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to isolate the product.

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The piperazine protons resonate as broad signals between 2.5–3.5 ppm, while the aromatic protons from the bromo-methoxybenzyl moiety show splitting patterns consistent with substitution (e.g., doublets for para-methoxy groups) .
  • LCMS : The molecular ion peak ([M+H]+) should align with the exact mass (e.g., ~385.47 g/mol). Fragmentation patterns, such as loss of the tert-butoxycarbonyl (Boc) group (-100 Da), are diagnostic .

Q. What crystallographic methods are used to resolve its molecular conformation, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures. SHELXL (for refinement) and Olex2 (for visualization) are widely used. Hydrogen bonding networks and torsional angles (e.g., between the piperazine and aryl groups) reveal conformational stability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo vs. methoxy groups) influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy group directs electrophilic substitution. Density Functional Theory (DFT) calculations can model charge distribution, showing that electron-withdrawing bromine increases the electrophilicity of the adjacent carbon, enhancing oxidative addition with palladium catalysts . Contrastingly, steric hindrance from the tert-butyl group may slow transmetallation steps, requiring optimized ligand systems (e.g., XPhos) .

Q. What strategies mitigate low yields during Boc deprotection, and how are intermediates characterized?

Boc removal under acidic conditions (e.g., HCl in dioxane or TFA in DCM) can lead to side reactions if the aryl bromide is sensitive. Alternative methods include thermal decomposition (150–200°C) or enzymatic cleavage. Monitoring via TLC (disappearance of the Boc-protected spot) and LCMS (mass shift of -100 Da) ensures complete deprotection. Intermediate piperazine derivatives are stabilized via salt formation (e.g., HCl salts) .

Q. How can discrepancies in biological activity data (e.g., IC50 variability) be resolved when testing this compound as a kinase inhibitor precursor?

Variability may arise from assay conditions (e.g., ATP concentration) or impurities. Orthogonal validation using:

  • Surface Plasmon Resonance (SPR) to measure binding kinetics.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Metabolite profiling (LC-HRMS) to rule out degradation .
    Consistent activity trends across methods strengthen data reliability.

Q. What computational tools predict the compound’s interaction with biological targets like WDR5 or BTK?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations model binding poses. Key interactions include hydrogen bonds between the piperazine nitrogen and Asp/Glu residues and hydrophobic contacts with the tert-butyl group. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Methodological Considerations

Q. How to optimize column chromatography for purifying derivatives with similar Rf values?

Use gradient elution (e.g., 5–30% ethyl acetate in hexane) and monitor fractions by TLC. For closely eluting bands, switch to reverse-phase silica (C18) with acetonitrile/water gradients. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides higher resolution .

Q. What are best practices for handling air/moisture-sensitive intermediates in its synthesis?

  • Use Schlenk lines for anhydrous reactions.
  • Store intermediates under argon with molecular sieves.
  • Quench reactions with degassed solvents to prevent oxidation of the piperazine core .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate

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